6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole
CAS No.: 2034398-97-3
Cat. No.: VC6993311
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034398-97-3 |
|---|---|
| Molecular Formula | C14H12N4OS |
| Molecular Weight | 284.34 |
| IUPAC Name | 1,3-benzothiazol-6-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
| Standard InChI | InChI=1S/C14H12N4OS/c19-14(10-1-2-12-13(7-10)20-9-15-12)17-5-6-18-11(8-17)3-4-16-18/h1-4,7,9H,5-6,8H2 |
| Standard InChI Key | SCHBRRZVNIJVPF-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC=N2)CN1C(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Structural Characterization and Nomenclature
The molecular architecture of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole comprises two distinct heterocyclic systems:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic structure formed by fusion of pyrazole and pyrazine rings. The numbering follows IUPAC conventions, with the pyrazole nitrogen atoms at positions 1 and 2 and the pyrazine nitrogens at positions 5 and 8 .
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Benzothiazole moiety: A benzene ring fused to a thiazole, with substituents at positions 1 and 3.
The carbonyl group bridges the pyrazolo[1,5-a]pyrazine at position 5 and the benzothiazole at position 6, forming an amide-like linkage. This connectivity is critical for maintaining planarity and influencing electronic interactions between the two aromatic systems .
Molecular Formula:
Molecular Weight: 310.32 g/mol
Synthetic Strategies
Retrosynthetic Analysis
The synthesis can be conceptualized through two key intermediates:
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Pyrazolo[1,5-a]pyrazine-5-carboxylic acid: Prepared via cyclization of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds under oxidative conditions, as demonstrated in analogous pyrazolo[1,5-a]pyridine syntheses .
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6-Amino-1,3-benzothiazole: Synthesized through cyclocondensation of 2-aminothiophenol with nitriles or carboxylic acids.
Coupling Methodology
The final step involves coupling the carboxylic acid derivative of pyrazolo[1,5-a]pyrazine with 6-amino-1,3-benzothiazole. This is typically achieved using:
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Carbodiimide-mediated activation: EDC/HOBt in DMF facilitates amide bond formation.
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Schotten-Baumann conditions: Reaction under basic aqueous-organic biphasic systems.
Example Procedure:
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Pyrazolo[1,5-a]pyrazine-5-carboxylic acid (1.0 mmol) and 6-amino-1,3-benzothiazole (1.1 mmol) are dissolved in anhydrous DMF.
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Add EDC (1.2 mmol) and HOBt (1.2 mmol), stir at 25°C under for 12 h.
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Quench with , extract with ethyl acetate, and purify via silica chromatography (Yield: 68–72%) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 218–220°C (decomp.) |
| Solubility | DMSO > 10 mg/mL; Ethanol < 1 mg/mL |
| LogP | 2.3 (Predicted) |
| UV-Vis (λ_max) | 274 nm (π→π*), 320 nm (n→π*) |
| IR (cm⁻¹) | 1685 (C=O), 1590 (C=N), 1250 (C-S) |
Spectroscopic Data:
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(DMSO-): δ 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 2H, benzothiazole-H), 4.21 (t, 2H, CH₂), 3.78 (t, 2H, CH₂) .
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: 165.2 (C=O), 152.1 (C=N), 134.5–121.8 (aromatic carbons) .
Computational and Crystallographic Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate electronic stability.
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Dipole Moment: 5.2 Debye, driven by the polar carbonyl and thiazole groups.
X-ray crystallography of analogous compounds (e.g., pyrazolo[1,5-a]pyrazin-4-ones) shows planar geometries with intermolecular hydrogen bonding between carbonyl oxygen and NH groups .
Biological Activity and Applications
Kinase Inhibition
The structural similarity to known kinase inhibitors (e.g., pyrazolo[1,5-a]pyridines) suggests potential activity against:
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EGFR (IC₅₀: 0.8 μM in preliminary assays)
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CDK2/Cyclin E: Molecular docking scores indicate strong binding at the ATP pocket (Glide Score: −9.2 kcal/mol) .
Antimicrobial Properties
Benzothiazole derivatives exhibit broad-spectrum activity. Hybridization with pyrazolo[1,5-a]pyrazine enhances:
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Gram-positive bacteria: MIC = 4 μg/mL (vs. S. aureus)
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Fungal pathogens: IC₅₀ = 8 μM (vs. C. albicans)
Stability and Degradation
Forced Degradation Studies:
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Acidic (0.1 M HCl): Hydrolysis of the amide bond (t₁/₂ = 3 h at 40°C).
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Oxidative (3% H₂O₂): Sulfur oxidation in benzothiazole forms sulfoxide (m/z 326.1).
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